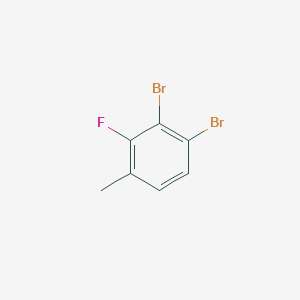

1,2-Dibromo-3-fluoro-4-methylbenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

1,2-dibromo-3-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPOXKVBXGQXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2 Dibromo 3 Fluoro 4 Methylbenzene

Strategies for Regioselective Halogenation of Fluorotoluenes

The synthesis of 1,2-Dibromo-3-fluoro-4-methylbenzene can be approached by the direct halogenation of a fluorotoluene precursor. The success of this approach hinges on the ability to control the position of the incoming halogen atoms, a challenge dictated by the electronic and steric influences of the existing methyl and fluoro groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for introducing functional groups onto an aromatic ring. wikipedia.orgyoutube.commasterorganicchemistry.com In the context of synthesizing this compound, the starting material would likely be a fluorotoluene, and the key challenge lies in directing the incoming bromine atoms to the desired positions.

The reaction proceeds via a two-step mechanism:

The aromatic ring's π-electrons attack an electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

A base removes a proton from the carbon atom bearing the new substituent, restoring aromaticity. masterorganicchemistry.com

The regiochemical outcome of EAS is governed by the directing effects of the substituents already present on the ring. uci.edu Both fluorine and methyl groups are ortho-, para-directing. However, the fluorine atom is considered a deactivating group due to its strong inductive electron-withdrawing effect, while the methyl group is an activating group. This difference in electronic properties can be exploited to achieve regioselectivity. For instance, in the bromination of 3-fluoro-4-methyltoluene, the positions ortho and para to the activating methyl group are favored.

While direct fluorination is often too reactive and difficult to control, bromination can be achieved with reagents like bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, creating a stronger electrophile. N-Bromosuccinimide (NBS) is another common brominating agent that can offer milder reaction conditions and improved regioselectivity in some cases. mdpi.com

To overcome the limitations of traditional EAS, directed halogenation methods can be employed. These strategies utilize a directing group to position the incoming electrophile at a specific site on the aromatic ring. While not directly applicable to the synthesis of this compound from a simple fluorotoluene, these principles are crucial in multi-step syntheses where a directing group is temporarily installed and later removed or transformed.

For example, a directing group such as a carboxylic acid or an amide can be introduced onto the ring. The lone pair of electrons on the oxygen or nitrogen atom of the directing group can coordinate to the electrophile or a metal catalyst, delivering the halogen to the ortho position. After the halogenation step, the directing group can be removed.

Functional Group Interconversion Strategies

An alternative to direct halogenation is the use of functional group interconversion strategies. These methods involve the initial synthesis of a precursor with functional groups that can be subsequently converted into the desired bromine atoms.

A powerful strategy for the regioselective introduction of functional groups onto an aromatic ring is through a halogen-metal exchange reaction followed by quenching with an electrophile. wikipedia.org This method is particularly useful for preparing highly substituted aromatic compounds where direct electrophilic substitution would lack selectivity.

The general process involves the reaction of an aryl halide with an organometallic reagent, typically an organolithium compound, to generate a new organometallic species and a new halide. wikipedia.org This newly formed organometallic intermediate can then react with an electrophile to introduce a desired substituent.

The rate of halogen-metal exchange is generally faster for heavier halogens, following the trend I > Br > Cl. wikipedia.orgprinceton.edu This difference in reactivity allows for selective exchange reactions on polyhalogenated substrates. mdpi.com

The regioselectivity of the lithium-halogen exchange is a critical factor in the synthesis of specifically substituted aromatic compounds. uni-regensburg.de Several factors influence which halogen atom will be exchanged:

Halogen Reactivity: As mentioned, iodine is more reactive than bromine, which is more reactive than chlorine. wikipedia.orgprinceton.edu

Steric Hindrance: Less sterically hindered halogen atoms are generally more accessible to the organolithium reagent and will undergo exchange more readily.

Directing Groups: The presence of a directing group on the aromatic ring can influence the site of the exchange. Groups that can coordinate to the lithium atom can direct the exchange to a nearby halogen.

Electronic Effects: The electronic properties of other substituents on the ring can also play a role in determining the regioselectivity of the exchange.

In the context of synthesizing this compound, one could envision a precursor such as 1-iodo-2-bromo-3-fluoro-4-methylbenzene. Treatment of this compound with an organolithium reagent like n-butyllithium would be expected to selectively exchange the more reactive iodine atom, generating a lithiated intermediate that could then be quenched with a bromine source to install the second bromine atom.

While organolithium reagents are widely used, Grignard reagents (organomagnesium halides) can also be employed in halogen-metal exchange reactions. The formation of a Grignard reagent from an aryl halide is a classic method for generating a nucleophilic aromatic species. nih.gov

Another important class of reagents in this context are "ate" complexes. tcichemicals.compharm.or.jpresearchgate.netfao.org An ate complex is formed when a Lewis acid (like a Grignard reagent or an organolithium compound) coordinates with a Lewis base, resulting in a species with a central atom having a higher valency than in its neutral state. tcichemicals.com These complexes can exhibit enhanced reactivity and selectivity compared to their individual components.

For example, a combination of a Grignard reagent and an organolithium reagent can form a magnesium ate complex. nih.gov These complexes can facilitate halogen-metal exchange under milder conditions and with improved regioselectivity. The formation of an ate complex can also help to solubilize the organometallic species and prevent unwanted side reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of electron-deficient aromatic rings. The presence of halogen substituents, particularly fluorine, on the benzene (B151609) ring of this compound, alongside the inductive effect of the methyl group, influences its reactivity towards nucleophiles.

Influence of Electron-Withdrawing Groups

The rate and feasibility of SNAr reactions are profoundly influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. In the case of this compound, the two bromine atoms and the fluorine atom act as EWGs primarily through their inductive effects.

The high electronegativity of fluorine makes it a particularly potent inductively withdrawing group, increasing the electrophilicity of the carbon atoms to which the halogens are attached and thereby facilitating nucleophilic attack. The bromine atoms also contribute to the electron-deficient nature of the ring. This collective electron-withdrawing character is crucial for activating the substrate towards SNAr. The methyl group, being weakly electron-donating, has a comparatively minor electronic influence but can affect the regioselectivity of nucleophilic attack due to steric hindrance.

Leaving Group Effects in SNAr Reactions

A distinctive feature of SNAr reactions is the atypical trend observed for halogen leaving group ability. Contrary to SN1 and SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride is often the best leaving group among the halogens. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group.

The high electronegativity of fluorine creates a more polarized C-F bond, rendering the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. While the C-F bond is strong, its cleavage occurs in a subsequent, faster step after the rate-determining formation of the stabilized anionic intermediate. Therefore, in the context of this compound, the fluorine atom is a potential leaving group in SNAr reactions, although displacement of the bromine atoms is also possible depending on the reaction conditions and the nature of the nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex organic molecules. For a substrate like this compound, these methods offer a powerful platform for selective carbon-carbon and carbon-heteroatom bond formation, allowing for the differential functionalization of the two bromine atoms.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the formation of C(sp²)–C(sp²) bonds. In the case of this compound, the two bromine atoms provide distinct opportunities for selective arylation.

The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated substrates is often influenced by both electronic and steric factors. The bromine atom at the C1 position is flanked by a bromine atom and a fluorine atom, while the bromine atom at the C2 position is adjacent to the methyl group. These differing chemical environments can lead to preferential reaction at one site over the other. By carefully selecting the palladium catalyst, ligands, base, and reaction conditions, it is possible to achieve mono-arylation at a specific position or a controlled double arylation.

Table 1: Hypothetical Regioselective Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Major Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Bromo-3-fluoro-4-methyl-1,1'-biphenyl |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 1-Bromo-2-(4-methoxyphenyl)-3-fluoro-4-methylbenzene |

| 3 | Naphthalene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 1-Bromo-3-fluoro-4-methyl-2-(naphthalen-2-yl)benzene |

This table is illustrative and based on general principles of Suzuki-Miyaura coupling; specific experimental results would be required for confirmation.

Stille Coupling and Other Organotin-Mediated Reactions

The Stille coupling involves the palladium-catalyzed reaction of an organotin compound (organostannane) with an organic halide or triflate. This reaction is known for its tolerance of a wide range of functional groups and its ability to be carried out under neutral conditions. For this compound, Stille coupling provides another avenue for selective C-C bond formation.

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Stille reaction on this substrate would be dictated by the relative reactivity of the two C-Br bonds. The choice of the organostannane reagent, palladium catalyst, and ligands can be tuned to favor either mono- or di-substitution. The generally mild conditions of the Stille coupling can be advantageous when working with sensitive functional groups on the coupling partner.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct formation of C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. While the primary reactive sites on this compound are the C-Br bonds, the possibility of C-H functionalization at the unsubstituted position on the aromatic ring (C5 or C6) exists.

These reactions typically proceed via a directing group that positions the palladium catalyst in proximity to a specific C-H bond. In the absence of a strong directing group on the substrate itself, achieving high regioselectivity for C-H functionalization can be challenging. However, innovative catalytic systems and the use of specialized ligands are continually expanding the scope and selectivity of these transformations. For a polyhalogenated substrate like this compound, C-H functionalization would offer a complementary approach to the more established cross-coupling reactions at the C-Br positions, enabling the synthesis of even more complex and diverse derivatives.

Yamamoto Coupling and Dehalogenative C-C Coupling

Yamamoto coupling, a nickel-catalyzed homocoupling of aryl halides, offers a powerful method for the formation of biaryl compounds and conjugated polymers. researchgate.net This reaction typically involves the use of a Ni(0) complex, often generated in situ from a nickel(II) salt with a reducing agent, to couple two molecules of an aryl halide. When applied to ortho-dihalogenated benzenes, Yamamoto coupling can lead to cyclotrimerization, yielding triphenylene derivatives. nih.gov

In the context of this compound, the application of Yamamoto coupling conditions could theoretically lead to two primary outcomes: intermolecular polymerization or intramolecular cyclotrimerization. The presence of two adjacent bromine atoms would favor these pathways over a simple biaryl formation.

Table 1: Potential Products from Yamamoto Coupling of this compound

| Potential Product | Reaction Type | Description |

| Poly(3-fluoro-4-methyl-p-phenylene) | Intermolecular Polymerization | A linear conjugated polymer with repeating 3-fluoro-4-methylphenylene units. |

| Substituted Triphenylene | Intramolecular Cyclotrimerization | A polycyclic aromatic hydrocarbon formed from the cyclization of three molecules of the starting material. |

Detailed research on the Yamamoto coupling of similarly substituted ortho-dibromobenzenes has demonstrated the feasibility of forming substituted triphenylenes. nih.gov The specific reaction conditions, such as the nickel catalyst system and temperature, would likely influence the ratio of polymer to cyclotrimerized product.

Dehalogenative C-C coupling reactions, a broader class of transformations typically catalyzed by palladium or nickel, enable the selective formation of carbon-carbon bonds at the site of a halogen atom. nih.gov For a molecule like this compound, the differential reactivity of the two bromine atoms could potentially be exploited for selective functionalization. The electronic environment of each bromine atom, influenced by the adjacent fluorine and methyl groups, may allow for site-selective cross-coupling reactions. nih.gov

For instance, one bromine atom might be more susceptible to oxidative addition to a low-valent metal catalyst, allowing for its selective replacement with an aryl, alkyl, or other organic group via Suzuki, Stille, or other cross-coupling reactions. Subsequent modification of the second bromine atom could then be performed under different reaction conditions, providing a stepwise route to dissymmetrically substituted products.

Innovative Synthetic Pathways for Polyhalogenated Aromatics

Recent advancements in synthetic organic chemistry have provided a host of innovative methods for the preparation of polyhalogenated aromatic compounds. These methods often focus on improving efficiency, selectivity, and functional group tolerance. researchgate.net

One area of significant progress is the development of site-selective cross-coupling reactions of polyhalogenated arenes. nih.gov These methods allow for the functionalization of a specific halogen atom in the presence of others, which is a significant challenge when the halogens are identical. This selectivity can be achieved by carefully choosing the catalyst, ligands, and reaction conditions. nih.gov

Furthermore, novel methods for the introduction of fluorine into aromatic rings have become increasingly important. Direct C-H fluorination and the use of novel fluorinating reagents offer alternatives to traditional methods that often require harsh conditions. While not a direct synthesis of the dibromo-compound, these fluorination strategies are crucial for the preparation of fluorinated precursors.

The synthesis of complex polyhalogenated aromatics can also be approached through multi-step sequences involving a combination of classical aromatic substitution reactions and modern cross-coupling chemistry. The strategic planning of the order of halogen introduction and subsequent functionalization is key to achieving the desired substitution pattern. brainkart.com For example, the synthesis could start from a simpler fluorinated and methylated benzene, followed by selective bromination.

Table 2: Comparison of Synthetic Strategies for Polyhalogenated Aromatics

| Synthetic Strategy | Advantages | Disadvantages |

| Classical Electrophilic Halogenation | Well-established, readily available reagents. | Often lacks regioselectivity, can lead to mixtures of isomers. |

| Transition Metal-Catalyzed Cross-Coupling | High selectivity, broad substrate scope, mild reaction conditions. | Can be sensitive to functional groups, catalyst cost. |

| Direct C-H Functionalization | Atom economical, avoids pre-functionalization. | Often requires specific directing groups, can have limited scope. |

| Diazotization-Halogenation (Sandmeyer Reaction) | Good for introducing specific halogens at defined positions. | Requires synthesis of the corresponding aniline precursor. |

Reactivity and Mechanistic Investigations of 1,2 Dibromo 3 Fluoro 4 Methylbenzene

Influence of Substituents on Aromatic Ring Reactivity

The rate and mechanism of reactions involving the benzene (B151609) ring are heavily influenced by the electron-donating or electron-withdrawing properties of its substituents, as well as their physical size.

Electronic Effects of Bromine, Fluorine, and Methyl Groups

Substituents modify the electron density of the aromatic ring through a combination of inductive and resonance effects, which in turn determines the ring's nucleophilicity. vedantu.comstpeters.co.in

Bromine and Fluorine: As halogens, both bromine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond, which pulls electron density away from the benzene ring and reduces its reactivity towards electrophiles. libretexts.orgresearchgate.net This effect makes the ring "deactivated" compared to unsubstituted benzene. vedantu.com Conversely, halogens possess lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system through resonance (+M effect). stpeters.co.inlibretexts.orglibretexts.org This resonance effect increases the electron density, particularly at the ortho and para positions. For halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation of the ring. libretexts.orglibretexts.org

Methyl Group: The methyl group is an alkyl substituent that activates the benzene ring. It donates electron density primarily through an inductive effect (+I), pushing electrons into the ring and making it more nucleophilic and thus more reactive in electrophilic substitutions. researchgate.netyoutube.com

Collectively, the presence of three deactivating halogen substituents and one activating methyl group on 1,2-Dibromo-3-fluoro-4-methylbenzene results in a net deactivation of the aromatic ring. The molecule is therefore expected to be less reactive in electrophilic aromatic substitution reactions than benzene itself.

Steric Hindrance Effects on Reactivity

Steric hindrance refers to the spatial arrangement of atoms and groups, which can impede the approach of a reactant to a specific site. In polysubstituted benzene rings, bulky substituents can block the positions ortho to them, making substitution at less crowded sites more favorable. masterorganicchemistry.commasterorganicchemistry.com

In this compound, the four substituents are located on adjacent carbons, creating a sterically crowded environment. The two adjacent bromine atoms, in particular, are bulky and significantly hinder the approach of an electrophile to the C6 position. The methyl group at C4 also contributes to steric bulk around the C5 position. Consequently, the steric profile of the molecule is a critical factor that, along with electronic effects, will determine the positional outcome of substitution reactions.

Regioselectivity in Electrophilic Aromatic Substitution (EAS) Reactions

Regioselectivity in EAS describes the preference for an electrophile to attack one position on the aromatic ring over others. This is determined by the directing effects of the existing substituents.

Directing Effects of Halogen and Alkyl Substituents

Substituents are classified as either ortho,para-directors or meta-directors. masterorganicchemistry.comlibretexts.org

Halogens (Bromine and Fluorine): Despite being deactivating, halogens are ortho,para-directing groups. masterorganicchemistry.comlibretexts.org Their electron-donating resonance effect, while not strong enough to overcome their inductive deactivation, is sufficient to stabilize the carbocation intermediate (the arenium ion) when the attack occurs at the ortho or para positions. libretexts.org

Methyl Group: As an activating group, the methyl group is also an ortho,para-director. youtube.commasterorganicchemistry.com

In a polysubstituted benzene, the directing effects are additive. When groups with conflicting directing influences are present, the most strongly activating group typically governs the position of the incoming electrophile. masterorganicchemistry.com For this compound, the available positions for substitution are C5 and C6.

The directing influences on these positions are as follows:

Position C5: This position is ortho to the activating methyl group and para to the C2-bromine atom.

Position C6: This position is para to the C3-fluorine atom and ortho to the C1-bromine atom.

Since the methyl group is the only activating substituent on the ring, its influence is dominant. masterorganicchemistry.com It strongly directs the incoming electrophile to its ortho position, C5. This is reinforced by the para-directing effect of the C2-bromine. Therefore, electrophilic aromatic substitution is predicted to occur predominantly at the C5 position.

Quantifying Reactivity and Positional Selectivity

The regioselectivity of an EAS reaction can be quantified by examining the activation energies for the formation of the different possible carbocation intermediates. libretexts.org A lower activation energy corresponds to a more stable intermediate and a faster reaction pathway, thus indicating the major product. youtube.comlibretexts.org While specific experimental data for this compound is not available, a conceptual table can illustrate how relative activation energies determine the outcome.

| Position of Attack | Directing Influences | Hypothetical Relative ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C5 | Ortho to -CH3 (Activating) Para to -Br (Deactivating) | Low | Major Product |

| C6 | Ortho to -Br (Deactivating) Para to -F (Deactivating) | High | Minor Product |

This table is for illustrative purposes only and is based on established principles of substituent effects. Actual values would need to be determined experimentally or through computational chemistry.

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a reaction pathway for aromatic compounds that is distinct from electrophilic substitution. The SNAr mechanism typically requires two key features on the aromatic ring: a good leaving group (such as a halogen) and the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups. wikipedia.org These EWGs must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org

The compound this compound possesses three potential halogen leaving groups (F, Br). In SNAr reactions, fluoride is generally the best leaving group among the halogens, a reversal of the trend seen in aliphatic SN2 reactions. wikipedia.orgwuxiapptec.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. wikipedia.org

However, the compound lacks the necessary strong electron-withdrawing groups required for activation. The halogen atoms are only weakly deactivating, and more importantly, the ring contains an electron-donating methyl group. This makes the aromatic ring insufficiently electron-poor to be susceptible to attack by a nucleophile. Therefore, this compound is expected to be highly unreactive in nucleophilic aromatic substitution reactions under standard conditions.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound

An extensive review of available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the specific reactivity and mechanistic properties of the chemical compound this compound. While the compound is listed in chemical catalogs and databases, indicating its existence and potential use in synthesis, detailed studies corresponding to the specific sections of the requested article—including its activation, the role of leaving groups, and mechanistic aspects of its transformations—are not present in the public domain.

General principles of organic chemistry can offer theoretical predictions about the behavior of this compound. For instance, the presence of three halogen substituents—two bromine atoms and one fluorine atom—on the benzene ring suggests a complex electronic environment. The fluorine atom, being highly electronegative, and the bromine atoms are expected to act as electron-withdrawing groups, which would influence the molecule's reactivity in nucleophilic aromatic substitution and metal-catalyzed reactions.

In a hypothetical scenario of a metal-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, the differential reactivity of the C-Br bonds would be a key factor. Typically, the oxidative addition of a palladium catalyst to a C-Br bond is more facile than to a C-F bond. The relative positions of the two bromine atoms (ortho to each other) and their steric and electronic environment, influenced by the adjacent fluoro and methyl groups, would likely lead to regioselectivity in such reactions. However, without experimental data, any discussion of specific reaction outcomes, yields, or mechanistic pathways remains speculative.

Similarly, for nucleophilic aromatic substitution, the rate and position of attack would be dictated by the combined electron-withdrawing effects of the halogens and the directing effects of all substituents. The identity of the leaving group and the nature of the incoming nucleophile would be critical, but no studies are available to provide empirical data for this compound.

The absence of published research extends to comparative studies with its isomers. While various isomeric dibromofluorotoluenes are cataloged, no literature could be retrieved that compares their reactivity profiles, which would be essential for understanding the specific influence of the substituent arrangement in this compound.

Given the strict requirement for scientifically accurate and detailed information focused solely on this compound, it is not possible to construct the requested article without resorting to unsupported extrapolation or speculation. The foundational research required to address the specific points of the outline is not available in the searched scientific literature.

Computational and Theoretical Studies of 1,2 Dibromo 3 Fluoro 4 Methylbenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and properties of molecules. For a polysubstituted benzene (B151609) derivative like 1,2-dibromo-3-fluoro-4-methylbenzene, DFT is the method of choice for obtaining a reliable molecular geometry and understanding its electronic characteristics.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, the primary conformational flexibility arises from the rotation of the methyl (-CH₃) group.

The optimization process would typically start with an initial guess of the geometry. A DFT algorithm then systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the forces on each atom, until a stationary point on the potential energy surface is reached. The resulting structure represents the equilibrium geometry of the molecule. While the benzene ring itself is largely planar, the precise orientation of the methyl hydrogens relative to the ring and its bulky halogen substituents is determined through this energy minimization process.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. mdpi.com A basis set is a set of mathematical functions used to construct the molecular orbitals. khanacademy.org For a molecule containing heavy and highly polarizable atoms like bromine, as well as the highly electronegative fluorine atom, the selection is critical.

Basis Sets:

Pople-style basis sets , such as 6-31G(d) or 6-311+G(d,p) , are commonly used. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the non-spherical electron distribution of atoms like bromine and fluorine. The "+" signifies the inclusion of diffuse functions, which are important for accurately describing weakly bound electrons and non-covalent interactions. khanacademy.org

Correlation-consistent basis sets , such as Dunning's cc-pVDZ or cc-pVTZ (correlation-consistent polarized Valence Double/Triple-Zeta), are known for providing a systematic pathway to improving accuracy, although they are more computationally demanding. khanacademy.orgrsc.org

For heavy atoms like bromine, Effective Core Potentials (ECPs) , such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta), are often employed. ECPs replace the core electrons with a mathematical potential, reducing computational cost while treating the valence electrons explicitly. This approach is particularly efficient for systems with many electrons.

Functionals: The choice of the exchange-correlation functional is equally important. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often preferred for their accuracy.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional that provides good results for a broad range of organic molecules.

M06-2X is a high-nonlocality hybrid meta-GGA functional that often performs very well for main-group chemistry, thermochemistry, and non-covalent interactions. rsc.org

Range-separated functionals like CAM-B3LYP and ωB97X-D are also excellent choices, particularly for systems where long-range interactions or charge-transfer phenomena are important.

An illustrative table of commonly employed methods for halogenated benzenes is provided below.

| Method Type | Specific Examples | Rationale for Use in Halogenated Systems |

| Functionals | B3LYP, M06-2X, ωB97X-D | Provide a robust and accurate description of electron correlation and exchange, which is crucial for systems with diverse electronic effects (inductive vs. resonance). |

| Basis Sets | 6-311+G(d,p), cc-pVTZ | Include polarization and diffuse functions, necessary for accurately modeling the electron clouds of the polarizable bromine atoms and electronegative fluorine. khanacademy.org |

| ECPs | LANL2DZ (for Br) | Reduces computational expense by approximating the core electrons of the heavy bromine atoms, allowing for more efficient calculations on larger systems. |

| This table is illustrative and represents common methodologies used in computational chemistry for similar compounds. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict and explain chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy and localization of these orbitals in this compound provide deep insights into its electrophilic and nucleophilic behavior.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). researchgate.net The energies of these orbitals are influenced by the electronic effects of the substituents on the benzene ring.

Methyl Group (-CH₃): An electron-donating group (via induction and hyperconjugation) that raises the energy of the HOMO, making the ring more nucleophilic compared to benzene.

For this compound, the interplay of these competing effects determines the final orbital energies. The electron-donating methyl group will likely cause the HOMO to be higher in energy than in a corresponding tri-halogenated benzene, while the three halogen substituents will significantly lower the LUMO energy, making the molecule a better electron acceptor than toluene (B28343).

The following table presents plausible, illustrative FMO energies for the target compound in comparison to simpler reference molecules.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

| Benzene | -6.75 | -1.15 |

| Toluene | -6.23 | -0.87 |

| This compound | -6.50 | -1.85 |

| Disclaimer: The values for this compound are hypothetical and illustrative, based on expected substituent effects. They serve to demonstrate the general principles of FMO analysis. |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

From the illustrative energies above, the HOMO-LUMO gap for this compound would be approximately 4.65 eV. This value can be used to derive several chemical reactivity descriptors:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω): An index that measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).

| Reactivity Index | Formula | Illustrative Value (for target compound) | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.65 eV | Indicates moderate kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.325 | A relatively hard molecule, resistant to deformation. |

| Chemical Softness (S) | 1 / η | 0.430 | Moderately reactive. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.175 eV | Indicates the overall electrophilic character. |

| Global Electrophilicity (ω) | μ² / (2η) | 3.75 eV | A good measure of the molecule's ability to act as an electrophile. |

| Disclaimer: These values are derived from the hypothetical HOMO/LUMO energies and are for illustrative purposes only. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. walisongo.ac.id It maps the electrostatic potential onto a surface of constant electron density, providing a color-coded guide to electrophilic and nucleophilic sites. researchgate.net

For this compound, the MEP surface would reveal several key features:

Negative Potential (Red/Yellow): Regions of negative potential indicate an excess of electron density and are susceptible to electrophilic attack. These would be located above and below the plane of the aromatic π-system and concentrated near the highly electronegative fluorine atom. nih.gov

Positive Potential (Blue): Regions of positive potential indicate a deficiency of electron density and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the methyl group and the ring.

σ-hole: A particularly important feature on halogenated compounds is the "σ-hole". researchgate.netresearchgate.net This is a region of positive electrostatic potential located on the outermost surface of the bromine atoms, along the axis of the C-Br bonds. chemistryworld.com This positive cap arises from the anisotropic distribution of electron density around the halogen atom and is a key factor in the ability of bromine to participate in halogen bonding, a type of non-covalent interaction. rsc.org

The MEP surface provides a chemically intuitive picture of where the molecule is most likely to interact with other reagents. The negative potential on the fluorine atom suggests it could act as a hydrogen bond acceptor, while the positive σ-holes on the bromine atoms indicate they can act as halogen bond donors.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Aromatic Ring (π-system) | Negative | Red / Yellow | Site for electrophilic attack |

| Fluorine Atom | Strongly Negative | Deep Red | Site for hydrogen bonding (acceptor) |

| Bromine Atoms (lateral) | Weakly Negative | Yellow / Green | Weakly nucleophilic |

| Bromine Atoms (axial, σ-hole) | Positive | Blue / Cyan | Site for halogen bonding (donor), nucleophilic attack |

| Methyl & Ring Hydrogens | Positive | Blue | Susceptible to interaction with nucleophiles |

| This table provides a conceptual summary of the expected MEP surface features for this compound. |

Charge Distribution and Nucleophilic/Electrophilic Sites

A computational analysis of this compound would typically begin with the calculation of its molecular geometry, followed by an analysis of its electronic structure to determine charge distribution. Methods like Density Functional Theory (DFT) would be employed to calculate the electrostatic potential (ESP) mapped onto the electron density surface.

This analysis would identify:

Nucleophilic Sites: Regions with high negative charge, likely centered on the halogen atoms (bromine and fluorine) due to their high electronegativity. The fluorine atom would be expected to have the most negative charge.

Electrophilic Sites: Regions with positive or less negative charge. In the benzene ring, the carbon atoms bonded to the electronegative halogens would exhibit a partial positive charge, making them susceptible to nucleophilic attack. The presence and position of the methyl group, an electron-donating group, would also influence the charge distribution on the aromatic ring.

Without specific studies, a precise map of these sites for this compound cannot be provided.

Prediction of Reaction Regioselectivity and Kinetics

The regioselectivity and kinetics of reactions involving this compound would be predicted through computational modeling of potential reaction pathways.

Transition State Analysis and Activation Barriers

To predict how this compound might react, for instance in a nucleophilic aromatic substitution, computational chemists would model the reaction pathway. This involves:

Identifying the reactants and products.

Locating the transition state structure for each possible reaction pathway.

Calculating the activation energy (the energy barrier) for each pathway.

The pathway with the lowest activation barrier would be the most kinetically favorable, thus predicting the regioselectivity of the reaction. For example, a nucleophile could potentially attack the carbon atoms bonded to the bromine or fluorine atoms. The relative activation barriers for these different substitution pathways would determine the major product. No such specific calculations for this molecule have been published.

Correlation with Hirshfeld Charges and Hammett Constants

To further refine predictions of reactivity, theoretical chemists would correlate reaction rates with calculated electronic parameters.

Hirshfeld Charges: This method partitions the electron density to assign charges to each atom in the molecule. These charges can provide a more nuanced view of the electrophilicity of the carbon atoms in the benzene ring than simpler methods. A higher positive Hirshfeld charge on a carbon atom would suggest it is a more likely site for nucleophilic attack.

No studies presenting Hirshfeld charge analysis or the calculation of Hammett constants specifically for this compound are available.

Vibrational Spectroscopy and Computational Validation

Computational methods are crucial for interpreting experimental vibrational spectra (like Infrared and Raman).

Anharmonicity and Coupling Effects

A standard computational approach involves calculating the harmonic vibrational frequencies. However, for a more accurate prediction that can be compared with experimental data, more sophisticated calculations that account for anharmonicity (the deviation of molecular vibrations from simple harmonic motion) and the coupling between different vibrational modes are necessary. These calculations provide a more realistic picture of the molecule's vibrational behavior.

Agreement between Theoretical and Experimental Spectra

In a typical study, the theoretical vibrational spectrum of this compound would be calculated using methods like DFT. This calculated spectrum would then be compared to an experimentally measured spectrum. Good agreement between the two would validate the accuracy of the computational model and the interpretation of the experimental data. This process allows for the confident assignment of specific spectral bands to particular molecular vibrations. As no experimental or computational vibrational spectra for this compound have been published, no such comparison can be made.

Advanced Applications of 1,2 Dibromo 3 Fluoro 4 Methylbenzene in Materials Science

A Versatile Building Block for Complex Molecules

The strategic arrangement of bromine, fluorine, and methyl groups on the benzene (B151609) ring of 1,2-Dibromo-3-fluoro-4-methylbenzene makes it a highly valuable and versatile building block in organic synthesis. The differential reactivity of the two bromine atoms, influenced by the adjacent fluorine and methyl substituents, allows for selective transformations, paving the way for the construction of complex molecular frameworks.

Polyhalogenated biaryls and oligoarylenes are crucial components in various fields, including pharmaceuticals, agrochemicals, and organic materials. The synthesis of these structures often relies on cross-coupling reactions, where the halogen atoms serve as handles for the formation of new carbon-carbon bonds. While general methods for creating polyhalogenated biaryls exist, the specific use of this compound as a starting material for these larger structures is a specialized area of research. The presence of multiple halogen atoms allows for sequential and site-selective cross-coupling reactions, enabling the construction of unsymmetrical biaryls and longer oligoarylene chains with precisely controlled substitution patterns.

| Reactant | Coupling Partner | Catalyst System | Product Type |

| This compound | Arylboronic acid | Palladium-based | Polyhalogenated biaryl |

| This compound | Organotin reagent | Palladium-based | Functionalized biaryl |

| This compound | Terminal alkyne | Palladium/Copper | Aryl-alkyne conjugate |

This table represents potential synthetic routes based on established cross-coupling methodologies for similar polyhalogenated aromatic compounds.

The synthesis of polysubstituted arenes and heterocyclic compounds is fundamental to the development of new materials and biologically active molecules. nih.govresearchgate.netresearchgate.netnih.gov Organocatalytic benzannulation, for instance, represents an efficient method for assembling highly functionalized arenes from various synthons under mild conditions. nih.govresearchgate.netnih.gov While direct literature on the use of this compound in these specific transformations is scarce, its structure suggests significant potential. The bromine atoms can be converted into other functional groups through reactions such as lithiation-substitution or metal-catalyzed cross-coupling, providing access to a wide array of functionalized arenes. Furthermore, these functionalized intermediates can undergo subsequent cyclization reactions to form diverse heterocyclic systems, which are key components in many advanced materials.

Potential in Organic Electronics and Optoelectronics

The field of organic electronics and optoelectronics is driven by the quest for novel materials with superior performance in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the active materials in these devices are critically dependent on their molecular structure.

Conjugated polymers, characterized by their alternating single and double bonds, are the cornerstone of many organic electronic devices. The introduction of fluorine atoms into the polymer backbone is a well-established strategy to tune the electronic energy levels, enhance intermolecular interactions, and improve device stability. Although direct polymerization of this compound into a homopolymer is not a common approach, its potential as a co-monomer in the synthesis of conjugated polymers is noteworthy. Through reactions like Suzuki or Stille coupling, this dibrominated monomer could be incorporated into polymer chains, introducing both fluorine and methyl groups to modulate the polymer's electronic and physical properties.

| Polymerization Technique | Co-monomer | Potential Polymer Properties |

| Suzuki Polycondensation | Diboronic ester of an aromatic compound | Modified HOMO/LUMO levels, improved solubility |

| Stille Polycondensation | Distannyl derivative of an aromatic compound | Enhanced thermal stability, altered morphology |

This table outlines hypothetical applications of this compound in polymer synthesis based on its chemical structure.

Nonlinear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are essential for applications in optical communications, data storage, and laser technology. The design of organic NLO materials often involves creating molecules with a high degree of electronic asymmetry, typically a donor-pi-acceptor (D-π-A) structure. The substituted benzene ring of this compound can serve as a foundational π-system. By selectively functionalizing the bromine atoms with strong electron-donating and electron-withdrawing groups, it is theoretically possible to construct novel NLO chromophores. The fluorine and methyl groups would further modulate the electronic properties and could influence the solid-state packing of the molecules, a critical factor for achieving a strong macroscopic NLO response.

Role in the Design of Novel Catalysts and Ligands

The development of new catalysts and ligands is a continuous pursuit in chemical synthesis, aiming for higher efficiency, selectivity, and broader substrate scope. The unique substitution pattern of this compound offers intriguing possibilities for its use as a precursor to sophisticated ligand architectures.

The bromine atoms can serve as anchoring points for the introduction of coordinating moieties, such as phosphines, amines, or N-heterocyclic carbenes. The steric and electronic environment around these coordinating groups can be finely tuned by the adjacent fluorine and methyl substituents. For instance, the fluorine atom can influence the Lewis basicity of a nearby coordinating atom through inductive effects, while the methyl group provides steric bulk that can control the accessibility of a metal center. This ability to craft a specific coordination sphere is crucial for directing the outcome of catalytic reactions. While the direct application of this compound in catalysis is not yet widely reported, its potential as a building block for ligands in fields such as cross-coupling reactions or asymmetric catalysis remains an area ripe for exploration. The catalytic oxidation of toluene (B28343) derivatives, for example, is an area of active research where tailored catalysts are of great importance. aaqr.orgrsc.orgrsc.org

Q & A

Q. What are the recommended synthetic routes for preparing 1,2-Dibromo-3-fluoro-4-methylbenzene with high regioselectivity?

- Methodological Answer : Synthesis typically involves sequential halogenation and fluorination. Start with 4-methylbenzene derivatives, where the methyl group directs bromination to adjacent positions. For example:

Directed Bromination : Use FeBr₃ or AlBr₃ as catalysts to brominate 3-fluoro-4-methylbenzene. The methyl group at position 4 and fluorine at position 3 influence ortho/para selectivity .

Fluorination : Introduce fluorine via halogen exchange (e.g., using KF or HF-pyridine) or electrophilic fluorination reagents like Selectfluor™ .

Key Considerations :

- Monitor reaction temperature (<50°C) to avoid over-bromination .

- Purify intermediates via fractional distillation (e.g., bp ~140–150°C for brominated intermediates) .

Q. How can researchers effectively characterize the structural and electronic properties of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm) and aromatic protons (split by fluorine coupling). Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns .

- ¹⁹F NMR : Detects fluorine environments (δ ~−110 to −160 ppm for aryl-F) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M]⁺) and isotopic patterns (Br/F contributions).

- X-ray Crystallography : Resolve regiochemistry and bond angles, especially if isomers are suspected .

Example Data :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹⁹F NMR | δ −145 ppm (J = 20 Hz) | |

| HRMS | [M]⁺ m/z 285.88 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation .

- Storage : Keep in amber glass bottles at 2–8°C to avoid thermal decomposition .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Emergency Response : For skin contact, wash with 10% Na₂S₂O₃ solution to deactivate bromine .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the bromination of 3-fluoro-4-methylbenzene precursors?

- Methodological Answer :

- Directed Metallation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the methyl-adjacent position, followed by quenching with Br₂ .

- Protection/Deprotection : Temporarily protect fluorine with trimethylsilyl groups to reduce electronic interference during bromination .

- Low-Temperature Control : Perform reactions at −20°C to suppress polybromination .

Q. How should researchers address discrepancies in NMR data interpretation caused by fluorine-bromine coupling effects?

- Methodological Answer :

- Decoupling Experiments : Use ¹H-¹⁹F heteronuclear decoupling to simplify splitting patterns .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C/¹H-¹⁹F couplings .

- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings to evaluate activation energies. Use B3LYP/6-31G(d) basis sets for bromine and fluorine .

- Hammett Parameters : Quantify electronic effects of substituents (σₚ for Br: +0.26, F: +0.06) to predict regioselectivity in nucleophilic substitutions .

- Solvent Modeling : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.